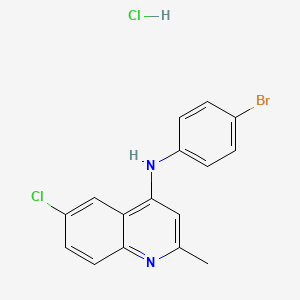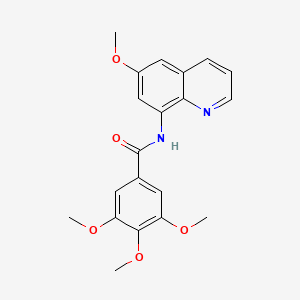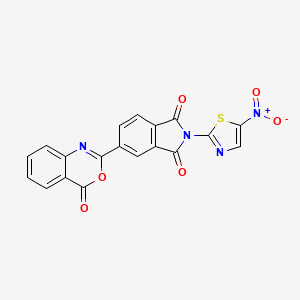![molecular formula C13H20N2O4 B5014384 [3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
[3-(acetylamino)-1-adamantyl]methyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(acetylamino)-1-adamantyl]methyl nitrate, also known as AAMN, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AAMN belongs to the family of adamantane derivatives, which are known for their unique chemical and biological properties.
Applications De Recherche Scientifique
[3-(acetylamino)-1-adamantyl]methyl nitrate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. This compound has been tested against a range of viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of [3-(acetylamino)-1-adamantyl]methyl nitrate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in viral replication, tumor growth, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of viruses and induce apoptosis in tumor cells. This compound has also been shown to reduce the production of inflammatory cytokines and prostaglandins. This compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3-(acetylamino)-1-adamantyl]methyl nitrate in lab experiments include its broad-spectrum antiviral activity, its potential as an anticancer agent, and its anti-inflammatory properties. This compound has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment. This compound is also a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the research of [3-(acetylamino)-1-adamantyl]methyl nitrate. One area of research is the development of this compound-based antiviral drugs. This compound has shown promising results against a range of viruses, and further research could lead to the development of new antiviral therapies. Another area of research is the development of this compound-based anticancer drugs. This compound has shown potential as a tumor growth inhibitor, and further research could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [3-(acetylamino)-1-adamantyl]methyl nitrate involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting compound with nitric acid. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Propriétés
IUPAC Name |
(3-acetamido-1-adamantyl)methyl nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-9(16)14-13-5-10-2-11(6-13)4-12(3-10,7-13)8-19-15(17)18/h10-11H,2-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZSDWFVWBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CO[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)


![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)
